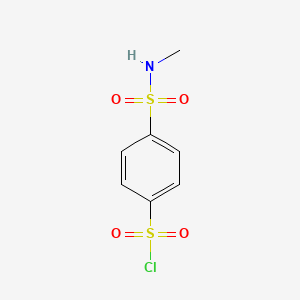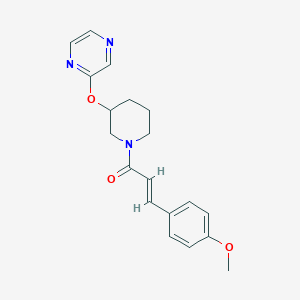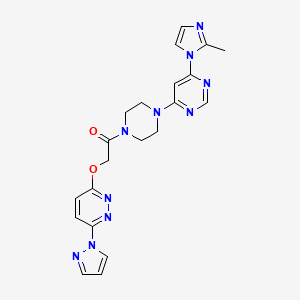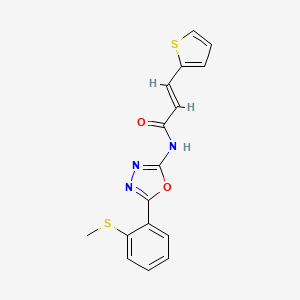
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C21H21Cl2N5O3 and its molecular weight is 462.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electro-Fenton Degradation of Antimicrobials The compound's structural resemblance to antimicrobial agents, such as triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea), underlines its potential application in environmental chemistry, particularly in the degradation of persistent organic pollutants. The Electro-Fenton process, an advanced oxidation process, has been applied to degrade antimicrobials like triclosan and triclocarban effectively. This process generates hydroxyl radicals, which are potent oxidants capable of breaking down complex organic molecules into simpler, less harmful compounds. The degradation products include various acids and phenols, highlighting the process's efficiency in mineralizing challenging compounds (Sirés et al., 2007).
Corrosion Inhibition 1,3,5-triazinyl urea derivatives, sharing a structural motif with the compound of interest, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where metal corrosion can lead to significant material and financial losses. The mechanism involves the formation of a protective layer on the metal surface, attributed to the strong adsorption of these molecules through active centers contained within their structures. This property underscores the potential of 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea in corrosion protection applications (Mistry et al., 2011).
Optical and Structural Properties The compound's relevance extends to materials science, particularly in the synthesis and characterization of organic compounds with non-linear optical (NLO) properties. Similar compounds have been synthesized and studied for their optical transparency and second harmonic generation (SHG) efficiency, demonstrating potential applications in optical devices and materials engineering. The structural analysis through X-ray diffraction and spectroscopic methods provides insight into the material's suitability for device applications due to its hardness and thermal stability (Kumar et al., 2011).
Antimicrobial and Antioxidant Studies Further, compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial for developing new therapeutic agents and understanding the molecular basis of their activity. The antimicrobial and antioxidant properties suggest potential applications in pharmaceuticals and preservative formulations (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3/c1-31-16-7-2-13(3-8-16)19-26-27(21(30)28(19)15-5-6-15)11-10-24-20(29)25-14-4-9-17(22)18(23)12-14/h2-4,7-9,12,15H,5-6,10-11H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEIIOIKGPVSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2917278.png)




![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)
![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2917292.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2917294.png)


![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)
